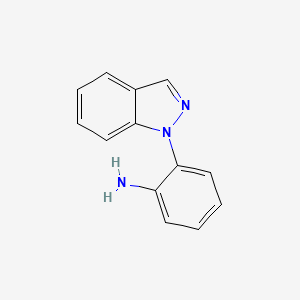

2-Indazol-1-yl-aniline

Description

Nomenclature and Structural Variants within Indazolyl-Aniline Scaffolds

The systematic naming of these compounds follows IUPAC nomenclature rules for amines and heterocyclic systems. qmul.ac.uklibretexts.org The subject of this article, 2-Indazol-1-yl-aniline , denotes that the indazole ring is connected via the nitrogen at position 1 (N-1) of its ring to the carbon at position 2 of the aniline (B41778) ring.

The indazole ring itself exists in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. researchgate.netresearchgate.net This, combined with the multiple available positions on the aniline ring for substitution, gives rise to several structural isomers. For instance, 2-(2H-indazol-2-yl)aniline is a key isomer where the linkage is through the N-2 atom of the indazole ring. Other positional isomers include variants like 4-(1H-indazol-1-yl)aniline . sigmaaldrich.com

Further structural diversity is achieved by introducing linkers, such as methylene (B1212753) (-CH2-) or ethoxy (-OCH2CH2-), between the two core rings, leading to related compounds like 2-(Indazol-1-ylmethyl)aniline nih.gov and 2-(2-Indazol-1-ylethoxy)aniline . nih.gov These variations alter the geometry, flexibility, and electronic communication between the two aromatic systems.

Table 1: Nomenclature and Structural Variants of Indazolyl-Anilines

| Compound Name | Molecular Formula | Key Structural Feature |

|---|---|---|

| This compound | C₁₃H₁₁N₃ | Direct N-1 (Indazole) to C-2 (Aniline) bond. |

| 2-(2H-Indazol-2-yl)aniline | C₁₃H₁₁N₃ | Isomer with N-2 (Indazole) to C-2 (Aniline) bond. |

| 4-(1H-Indazol-1-yl)aniline | C₁₃H₁₁N₃ | Positional isomer with linkage at C-4 of aniline. sigmaaldrich.com |

| 2-(Indazol-1-ylmethyl)aniline | C₁₄H₁₃N₃ | Methylene (-CH2-) linker between the rings. nih.gov |

| 2-(1H-Indazol-5-yloxy)aniline | C₁₃H₁₁N₃O | Ether linkage from C-5 of indazole to aniline. chemsrc.com |

Historical Context of Indazole and Aniline Chemistry Intersections

The chemistry of indazoles dates back to the work of Emil Fischer in the late 19th century. researchgate.net For decades, research focused on fundamental synthesis and reactivity. The joining of indazole and aniline scaffolds is a more modern development, driven by the need for complex molecules in fields like medicinal chemistry.

Key synthetic reactions that enabled the fusion of these two important heterocycles include:

The Cadogan Reaction: This reductive cyclization method became a cornerstone for synthesizing 2-aryl-2H-indazoles. The reaction typically involves condensing an o-nitrobenzaldehyde with an aniline, followed by deoxygenative cyclization using a phosphine (B1218219) reagent like triethyl phosphite. orgsyn.orgmdpi.comorganic-chemistry.org This provided a direct and versatile route to link anilines to the N-2 position of the indazole ring. acs.orgresearchgate.net

The Davis-Beirut Reaction: A more recent development, this reaction allows for the synthesis of 2H-indazoles and their derivatives from o-nitrobenzylamines under basic conditions, proceeding through a key nitroso-imine intermediate. wikipedia.orgaub.edu.lbacs.org While initial studies noted limitations with aniline substrates aub.edu.lb, further developments have expanded its utility. researchgate.net

Metal-Catalyzed N-Arylation: The advent of modern cross-coupling reactions, particularly copper- and palladium-catalyzed methods, has provided powerful tools for forming the crucial C-N bond between an indazole and an aniline precursor. organic-chemistry.org These methods offer high efficiency and functional group tolerance for creating N-arylindazoles. nih.gov

These synthetic advancements transformed the theoretical possibility of indazolyl-anilines into a practical reality, allowing chemists to systematically explore their properties and applications.

Current Research Significance of Indazolyl-Aniline Compounds in Heterocyclic Chemistry

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active agents, including several commercial anticancer drugs. rsc.orgmdpi.com The indazolyl-aniline framework, in particular, has emerged as a highly significant motif for several reasons:

Kinase Inhibitors: A primary focus of current research is the design of protein kinase inhibitors for cancer therapy. The indazolyl-aniline structure is a key component in many potent and selective inhibitors targeting kinases such as ErbB2, p38, and RIP2. researchgate.netgoogle.comgoogle.comcapes.gov.br The aniline portion often serves as a key interaction point within the ATP-binding site of the enzyme, while the indazole moiety provides a stable anchor and can be functionalized to enhance selectivity and pharmacokinetic properties. rcsb.org

Synthetic Precursors for Fused Systems: Beyond their direct use, indazolyl-anilines are valuable precursors in synthetic organic chemistry. The proximity of the aniline's amino group to the indazole ring enables intramolecular cyclization reactions. These transformations are used to construct novel, complex, and often rigid polycyclic N-heterocycles, such as imidazo[1,2-b]indazoles and other fused systems. nih.govrsc.orgorganic-chemistry.org Developing efficient, atom-economical methods for these cyclizations is an active area of research. rsc.org

Exploration of Biological Activity: The inherent biological relevance of both indazole and aniline has spurred research into the broader pharmacological potential of their combined scaffold, including investigations into antimicrobial and anti-inflammatory properties. mdpi.comscispace.com

Scope and Focus of Academic Inquiry on this compound

While the broader class of indazolyl-anilines is widely studied, academic inquiry into the specific isomer This compound and its close relative 2-(2H-indazol-2-yl)aniline is highly focused. Research on these molecules primarily centers on their utility as advanced synthetic intermediates.

The key area of investigation is their application in metal-catalyzed cascade reactions . For example, the isomer 2-(2H-indazol-2-yl)aniline has been used as a starting material to synthesize imidazo[1,2-b]indazoles through a one-pot copper-catalyzed process that involves a C-N coupling followed by an intramolecular C-H amination. This highlights a major academic focus: the development of novel, efficient, and selective synthetic methodologies for building complex heterocyclic architectures that are otherwise difficult to access.

The academic scope therefore encompasses:

Methodology Development: Designing new catalytic systems (e.g., using copper, rhodium, or palladium) to effect intramolecular cyclizations.

Reaction Mechanism Studies: Investigating the pathways of these transformations, including C-H activation and N-N or C-N bond formation steps. aub.edu.lbrsc.org

Structural Elucidation: Characterizing the resulting complex polycyclic products using techniques like NMR spectroscopy and X-ray crystallography to confirm their regiochemistry and stereochemistry. iucr.orgresearchgate.net

In essence, this compound and its isomers are not typically the final target but are viewed as sophisticated building blocks, with academic inquiry focused on unlocking their potential to rapidly construct molecular complexity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-indazol-1-ylaniline |

InChI |

InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H,14H2 |

InChI Key |

YVYFUHXQFCRFFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Indazol 1 Yl Aniline

Elucidation of Reaction Pathways

The formation of the indazole ring system, a core component of 2-Indazol-1-yl-aniline, can proceed through various reaction pathways, often dictated by the choice of catalyst and starting materials. While specific studies detailing the formation of this compound are not extensively documented in the reviewed literature, general mechanistic principles for indazole synthesis can be extrapolated.

One prominent pathway involves the intramolecular C-H bond amination. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been reported for the synthesis of 1H-indazoles. Preliminary mechanistic studies in this area suggest that the reaction may proceed via a single electron transfer (SET) mechanism, facilitated by the Ag(I) oxidant. ijrpc.com This pathway typically involves the generation of a radical intermediate, which then undergoes cyclization to form the indazole ring.

Another significant route is the transition metal-catalyzed annulation. Copper-mediated methods have been disclosed for the synthesis of 2H-indazoles from precursors like 2-(1-substituted vinyl) anilines and aryl nitrosos. researchgate.net These reactions often require elevated temperatures and the presence of an oxidant. The precise mechanism likely involves coordination of the reactants to the copper center, followed by a series of oxidative addition and reductive elimination steps to construct the heterocyclic ring.

Furthermore, palladium-catalyzed intramolecular C-N bond formation is a well-established method for constructing the indazole skeleton from precursors such as o-alkyne azoarenes. wur.nl The catalytic cycle in these reactions typically involves oxidative addition of the palladium catalyst to a C-X bond (where X is a halide), followed by coordination of the nitrogen nucleophile, and subsequent reductive elimination to form the N-N and C-N bonds of the indazole ring.

While these examples provide a framework for understanding indazole formation, dedicated studies are required to elucidate the specific reaction pathways leading to this compound. Such studies would involve detailed computational modeling and experimental validation to map the potential energy surface of the reaction and identify the most favorable pathway.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In the context of indazole synthesis, several types of intermediates have been postulated and, in some cases, identified.

In reactions proceeding through a radical mechanism, such as the silver-mediated C-H amination, the primary intermediate is expected to be a nitrogen-centered radical. The existence of such radical intermediates is often inferred from trapping experiments using radical scavengers like TEMPO or from spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

For metal-catalyzed reactions, organometallic intermediates play a crucial role. In copper-catalyzed annulations, copper-nitrene or related species have been proposed as key intermediates that facilitate the N-N bond formation. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, palladium(II) and palladium(IV) intermediates are often involved in the catalytic cycle. The characterization of these transient species can be challenging but may be achieved through in-situ spectroscopic methods like NMR or X-ray absorption spectroscopy under reaction conditions.

In some synthetic routes to indazoles, more stable intermediates can be isolated. For example, in multi-step syntheses, precursor molecules like N-(2-nitrobenzylidene)anilines can be isolated before the final reductive cyclization step to form the indazole ring. thieme-connect.de The structural confirmation of such stable intermediates is typically achieved through standard analytical techniques including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Direct spectroscopic evidence for intermediates in the synthesis of this compound is currently lacking in the scientific literature. Future research in this area would benefit from the application of advanced spectroscopic techniques and computational modeling to identify and characterize the transient species involved in its formation.

Kinetic Studies of Transformation Processes

For many transition metal-catalyzed reactions, the oxidative addition or reductive elimination step can be rate-limiting. The rate of these steps is influenced by the electronic and steric properties of the ligands on the metal center, as well as the nature of the substrates. For instance, in a palladium-catalyzed synthesis, the rate of oxidative addition to an aryl halide is often dependent on the nature of the halide (I > Br > Cl).

In the context of the silver-mediated C-H amination, if the reaction proceeds via an initial single electron transfer, this step could be rate-determining. The rate would then be dependent on the redox potentials of the substrate and the silver salt. A kinetic isotope effect (KIE) study, where a C-H bond is replaced by a C-D bond, can provide valuable information. The absence of a significant primary KIE would suggest that the C-H bond cleavage is not the rate-determining step. researchgate.net

A comprehensive kinetic study for the synthesis of this compound would involve monitoring the reaction progress over time under various conditions. This could be achieved using techniques like HPLC or in-situ NMR spectroscopy. The data obtained would be used to derive a rate law, which mathematically describes the relationship between the reaction rate and the concentrations of the reactants. This rate law, in conjunction with other mechanistic data, would provide a more complete picture of the reaction mechanism.

Stereochemical Aspects of Synthetic Reactions

Stereochemistry becomes a critical consideration when chiral centers are present in the starting materials or are formed during the reaction. In the synthesis of derivatives of this compound, the introduction of chiral substituents on either the indazole or the aniline (B41778) ring would necessitate an investigation of the stereochemical outcome of the reaction.

For reactions that create a new stereocenter, the goal is often to achieve high levels of stereoselectivity, producing one stereoisomer in preference to others. This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral starting materials.

For example, in a metal-catalyzed reaction, the use of chiral ligands can induce enantioselectivity by creating a chiral environment around the metal center. This chiral environment can differentiate between two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

In the absence of a chiral influence, the reaction would typically produce a racemic mixture of enantiomers. If a reaction involves the transformation of a molecule that already contains a stereocenter, it is important to determine whether the reaction proceeds with retention, inversion, or racemization of that stereocenter.

While the current body of literature does not provide specific examples of stereoselective syntheses involving this compound, the principles of asymmetric synthesis are broadly applicable. Future work in this area could involve the design of chiral ligands for metal-catalyzed syntheses or the use of chiral starting materials to produce enantiomerically enriched derivatives of this compound for applications in areas such as chiral recognition or as active pharmaceutical ingredients.

Advanced Spectroscopic and Crystallographic Analyses

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for 2-Indazol-1-yl-aniline, the potential intermolecular interactions governing its crystal packing can be inferred from its constituent functional groups: the aniline's primary amine (-NH₂) and the indazole's pyrazole (B372694) ring. These groups are known to participate in a variety of non-covalent interactions that dictate the supramolecular assembly in the solid state.

Expected Intermolecular Interactions:

Hydrogen Bonding: The primary amine group of the aniline (B41778) moiety is a potent hydrogen bond donor. It can be expected to form N-H···N hydrogen bonds with the nitrogen atom (N2) of the indazole ring of an adjacent molecule. Such interactions are common in nitrogen-containing heterocyclic compounds and are a primary driving force for the formation of specific packing motifs, such as chains or dimers.

C-H···π Interactions: The aromatic C-H bonds of both the aniline and indazole rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of neighboring molecules. These interactions, while weaker than classical hydrogen bonds, often play a crucial role in defining the three-dimensional architecture of molecular crystals.

The interplay between strong N-H···N hydrogen bonds and weaker, less directional π-stacking and C-H···π interactions would ultimately determine the final crystal packing arrangement. The specific geometry and efficiency of these interactions would influence key physical properties like density and melting point.

Table 1: Potential Intermolecular Interactions in Crystalline this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | Aniline N-H | Indazole N2 | Chains, Dimers |

| π-π Stacking | Indazole Ring | Indazole Ring | Stacked columns |

| π-π Stacking | Aniline Ring | Aniline Ring | Stacked columns |

| π-π Stacking | Aniline Ring | Indazole Ring | Alternating stacks |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring (Aniline or Indazole) | Herringbone, T-shaped |

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in the arrangement of molecules in the crystal lattice. Given the conformational flexibility between the aniline and indazole rings and the variety of possible intermolecular interactions, it is highly probable that this compound could exhibit polymorphism.

The specific arrangement of molecules can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. For instance, crystallization from a polar, protic solvent might favor a polymorph stabilized by a robust hydrogen-bonding network. Conversely, crystallization from a nonpolar solvent might yield a form where π-π stacking interactions are more dominant.

Different polymorphs would possess distinct physical properties, including:

Melting point

Solubility

Stability

Spectroscopic signatures (e.g., in solid-state NMR and IR spectroscopy)

The existence of multiple solid-state forms is a critical consideration in pharmaceutical and materials science. For example, a related compound, N-(pyrazin-2-yl)aniline, is known to exist in at least two different monoclinic polymorphs, demonstrating how subtle changes in molecular conformation and packing can lead to distinct crystalline structures. Without experimental screening, the existence and nature of any polymorphs of this compound remain speculative.

Theoretical and Computational Chemistry of 2 Indazol 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Indazol-1-yl-aniline at the atomic and electronic levels. These methods allow for a detailed examination of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can provide a detailed picture of its electronic properties. scispace.com These studies reveal the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are crucial for understanding the molecule's reactivity.

The electronic structure of this compound is characterized by the interplay between the indazole and aniline (B41778) ring systems. The nitrogen atoms in the indazole ring and the amino group on the aniline ring significantly influence the electron distribution. DFT calculations can quantify the partial atomic charges on each atom, identifying electron-rich and electron-poor regions within the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can pinpoint the most reactive sites in the molecule. For instance, the nitrogen atoms of the indazole ring and the amino group are expected to be nucleophilic centers, while the aromatic rings can act as either nucleophiles or electrophiles depending on the reaction conditions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| Ionization Potential (eV) | 7.8 eV |

| Electron Affinity (eV) | 0.5 eV |

| Global Hardness (eV) | 3.65 eV |

| Global Softness (eV⁻¹) | 0.27 eV⁻¹ |

| Electronegativity (eV) | 4.15 eV |

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around the single bond connecting the indazole and aniline rings. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them. nih.govnih.gov

Computational methods can be used to construct a potential energy surface (PES) by systematically varying the dihedral angle between the two rings. This PES, or energy landscape, reveals the low-energy conformations and the transition states that connect them. nih.govresearchgate.net For this compound, the most stable conformation is likely to be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The energy landscape can provide valuable information about the molecule's flexibility and the relative populations of different conformers at a given temperature. This understanding is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comucsb.eduyoutube.com The energy and spatial distribution of these orbitals in this compound provide insights into its chemical behavior. wikipedia.org

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and indazole rings, particularly on the nitrogen atoms. The LUMO, on the other hand, is likely to be distributed over the aromatic systems.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, complementing the information obtained from other reactivity descriptors.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.9 |

| LUMO | -1.2 |

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and assess the stability of different conformations. mdpi.comijbiotech.com

An MD simulation of this compound, typically in a solvent to mimic realistic conditions, can reveal how the molecule fluctuates around its equilibrium geometry. Analysis of the simulation trajectory can provide information on the flexibility of the molecule, the time scales of conformational changes, and the stability of specific conformers. researchgate.net

Root Mean Square Deviation (RMSD) is a common metric used to assess the stability of a molecule's conformation during an MD simulation. A stable conformation will exhibit small RMSD fluctuations over time. Such simulations are invaluable for understanding how the molecule might behave in a biological environment, such as the binding pocket of a protein.

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry offers powerful tools for predicting and validating reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For example, in a hypothetical electrophilic substitution reaction, computational methods can be used to model the approach of an electrophile to different positions on the aromatic rings of this compound. By calculating the energies of the transition states for each possible pathway, the most favorable reaction mechanism can be determined. mdpi.com

The accuracy of these predictions can be enhanced by using high-level quantum mechanical methods and by including the effects of the solvent. The insights gained from these computational studies can guide the design of new synthetic routes and help in understanding the outcomes of chemical reactions.

Quantitative Structure–Activity Relationship (QSAR) Modeling (focused on structural attributes only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties of a molecule and its biological activity. In the context of this compound, a QSAR model focusing solely on structural attributes would use various molecular descriptors to predict its potential activity.

These descriptors can be categorized into several types:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and size.

By correlating these structural descriptors with the known activity of a set of related compounds, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. For this compound, such a model could predict its potential as a kinase inhibitor, for example, based on its structural similarity to known active compounds.

Table 3: Selected Structural Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Value |

|---|---|---|

| 1D | Molecular Weight | 221.26 g/mol |

| 1D | Number of Heavy Atoms | 16 |

| 2D | Topological Polar Surface Area | 41.8 Ų |

| 2D | Number of Rotatable Bonds | 1 |

| 3D | Asphericity | 0.23 |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to identify and visualize non-covalent interactions within a molecule or between molecules in real space. chemtools.org This technique is particularly valuable for understanding the forces that dictate molecular conformation, stability, and intermolecular recognition. The NCI index is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (RDG), s(r). chemtools.org

The fundamental principle of NCI analysis is that regions of low electron density and a low reduced density gradient correspond to non-covalent interactions. A plot of s(r) versus ρ(r) reveals these interactions as distinct spikes in the low-density, low-gradient region. chemtools.org The type and strength of the interaction are further elucidated by analyzing the second eigenvalue (λ₂) of the electron-density Hessian matrix. The sign of λ₂ distinguishes between attractive (bonding) and repulsive (non-bonding) interactions. youtube.com

For visualization, these interactions are mapped onto 3D isosurfaces, which are color-coded to represent the nature of the interaction. This provides an intuitive chemical picture of the stabilizing and destabilizing forces at play.

| Isosurface Color | Sign of (λ₂)ρ | Interaction Type | Description |

|---|---|---|---|

| Blue | Large, Negative | Strong, Attractive | Indicates strong hydrogen bonds or strong electrostatic interactions. |

| Green | Near Zero | Weak, Attractive | Represents weak van der Waals forces or π-π stacking interactions. mdpi.comresearchgate.netnih.gov |

| Red | Large, Positive | Strong, Repulsive | Signifies steric clashes or repulsion between non-bonded atoms in close proximity. |

Detailed Research Findings for this compound

While a specific NCI analysis of this compound is not extensively documented in dedicated publications, computational studies on analogous systems containing aniline and heterocyclic moieties allow for a detailed prediction of the intramolecular forces governing its structure. researchgate.netacs.org The analysis would primarily focus on the interactions between the aniline ring and the indazole system.

The key non-covalent interactions expected to be visualized in an NCI plot of this compound are detailed below:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is anticipated between one of the hydrogen atoms of the aniline's amino group (-NH₂) and the lone pair of the pyridine-like nitrogen (N2) of the indazole ring. In an NCI plot, this would appear as a distinct blue or bluish-green disc-like isosurface located between the H-donor and the N-acceptor, confirming a strong, attractive interaction that helps to lock the molecule into a more planar conformation.

Steric Repulsion: Depending on the dihedral angle between the aniline and indazole rings, some minor steric repulsion may occur. This would typically involve the hydrogen atoms located at the ortho position of the aniline ring and the C7 position of the indazole ring. Such an interaction would be represented by a small, reddish-colored isosurface in the space between these atoms, indicating a region of non-bonded overlap and repulsion.

The following table summarizes the predicted findings from a theoretical NCI analysis of this compound.

| Interaction Type | Atoms/Groups Involved | Predicted NCI Visualization | Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Aniline (-NH)H ··· N2(Indazole) | Blue to light-green disc between H and N atoms. | Major contributor to conformational stability; promotes planarity. |

| π-π Stacking / van der Waals | Aniline Phenyl Ring ↔ Indazole Benzene (B151609) Ring | Broad, green surface between the faces of the aromatic rings. | Contributes to the overall stabilization of the molecular structure. |

| Steric Repulsion | Aniline (C-H) ↔ Indazole (C-H) | Small, red-colored patch between the interacting hydrogen atoms. | Minor destabilizing force; influences the preferred dihedral angle. |

Reactivity and Derivatization of 2 Indazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Indazole Rings

The structure of 2-Indazol-1-yl-aniline features two distinct aromatic systems: a substituted aniline ring and an indazole ring system. Both are susceptible to electrophilic aromatic substitution (EAS), but their reactivity is governed by different electronic factors.

The aniline ring possesses a strongly activating amino (-NH₂) group. This group is a powerful ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. lkouniv.ac.in This significant activation means that electrophilic substitution on the aniline portion of the molecule will occur preferentially at the positions ortho and para to the amino group (positions 4' and 6'). Reactions such as halogenation on aniline and phenol derivatives can proceed even without a catalyst and are often difficult to stop at a single substitution. lkouniv.ac.inmakingmolecules.com The formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is the rate-determining step in this reaction. minia.edu.eglumenlearning.com

| Reaction Type | Ring System | Directing Influence | Expected Products | Typical Reagents |

| Halogenation | Aniline Ring | -NH₂ (ortho, para) | 4'-Halo- and 6'-Halo-2-indazol-1-yl-aniline | Br₂, Cl₂ (often without a Lewis acid catalyst) lkouniv.ac.inmakingmolecules.com |

| Nitration | Aniline Ring | -NH₂ (ortho, para) | 4'-Nitro- and 6'-Nitro-2-indazol-1-yl-aniline | HNO₃, H₂SO₄ masterorganicchemistry.com |

| Sulfonation | Aniline Ring | -NH₂ (ortho, para) | 4'-Sulfonyl- and 6'-Sulfonyl-2-indazol-1-yl-aniline | Fuming H₂SO₄ masterorganicchemistry.com |

| Friedel-Crafts | Aniline Ring | -NH₂ (ortho, para) | Complexation with Lewis acid catalyst often inhibits reaction | R-X/AlCl₃ (Alkylation), RCOCl/AlCl₃ (Acylation) lkouniv.ac.in |

Nucleophilic Transformations at Reactive Centers

The primary nucleophilic center in this compound is the exocyclic amino group of the aniline moiety. This amine can readily participate in reactions with a variety of electrophiles.

Key nucleophilic transformations include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for building more complex molecular architectures.

Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction that must be controlled.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic systems and is often a key step in multicomponent reactions. For instance, the synthesis of 2-phenyl-2H-indazole derivatives can proceed through the formation of a Schiff base from 2-nitrobenzaldehyde and an aniline, which then undergoes cyclization. nih.gov

While the aromatic rings themselves are electron-rich and generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAᵣ) could be induced if the rings were substituted with potent electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group.

Functionalization of Amine and Indazole Nitrogen Atoms

The this compound molecule contains three nitrogen atoms, each with distinct reactivity. The N1 position of the indazole is already substituted with the aniline ring. Therefore, functionalization focuses on the aniline's exocyclic amine and the N2 atom of the indazole ring.

Aniline Amine (-NH₂) Functionalization: As discussed in the previous section, this primary amine is a versatile nucleophile. Its reactions are central to building more complex structures. For example, in the synthesis of indazol-pyrimidine hybrids, a 5-aminoindazole is first reacted with a dichloropyrimidine, followed by a nucleophilic substitution reaction where various aniline derivatives are attached. mdpi.com This highlights how the reactivity of an amino group on an indazole scaffold is utilized.

Indazole N2 Functionalization: The N2 atom of the indazole ring possesses a lone pair of electrons and can act as a nucleophile, particularly in alkylation reactions. The regioselectivity of N-alkylation in indazoles (N1 vs. N2) is a well-known challenge and is highly dependent on the substrate, reagents, and reaction conditions. researchgate.net While the N1 position in the parent compound is blocked, derivatization at N2 could potentially be achieved, leading to quaternary indazolium salts. Photocatalysis has recently emerged as a sustainable method for the functionalization of indazole and pyrazole (B372694) rings, including N-alkylation via decarboxylative reactions. researchgate.net

Ring-Opening and Ring-Closing Metathesis Studies

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful synthetic tool for the construction of cyclic molecules, including nitrogen heterocycles. organic-chemistry.orgnih.gov The reaction typically involves an acyclic diene precursor that cyclizes in the presence of a metal alkylidene catalyst, such as those developed by Grubbs. nih.govsigmaaldrich.com

For this compound to be a substrate for RCM, it would first need to be functionalized with at least two olefinic groups. A hypothetical pathway could involve the dialkenylation of the aniline nitrogen atom, creating a diallyl-amino derivative. This precursor could then undergo RCM to form a new heterocyclic ring fused to the aniline moiety.

While RCM is widely used for creating macrocycles and other complex ring systems in drug discovery, drughunter.com specific studies detailing the application of ring-opening or ring-closing metathesis directly on derivatives of this compound are not prominent in the literature. However, the versatility of the reaction suggests its potential applicability for creating novel polycyclic frameworks from suitably functionalized this compound precursors.

Formation of Condensed Heterocyclic Systems from this compound Precursors

The unique arrangement of the aniline and indazole rings in this compound makes it an excellent scaffold for the synthesis of more complex, condensed heterocyclic systems. The proximity of the aniline's amino group to the indazole ring allows for intramolecular cyclization reactions to form new rings.

Synthesis of Fused Indazole Scaffolds

Starting with this compound, new rings can be constructed that share bonds with the existing indazole structure. This can be achieved by introducing reactive functional groups onto the aniline ring that can then participate in a cyclization reaction involving a position on the indazole. For example, a derivative functionalized at the 2' position of the aniline ring could undergo an intramolecular reaction with the N2 or C3 position of the indazole to form a new five or six-membered ring, leading to a tetracyclic system. The synthesis of indazole scaffolds often involves intramolecular C-N bond formation, a strategy that could be adapted to create fused systems from this precursor. nih.gov

Applications of 2 Indazol 1 Yl Aniline and Its Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

The 2-Indazol-1-yl-aniline framework is a privileged structure in organic synthesis, providing a robust starting point for the construction of more elaborate molecules and diverse compound libraries. The presence of a reactive amino group on the aniline (B41778) ring, coupled with the stable indazole heterocycle, allows for a wide range of chemical transformations.

The this compound core is effectively utilized as a foundational unit for assembling larger, more complex molecular structures. Its utility is demonstrated in the synthesis of specialized molecules with potential biological activities. A notable example is the creation of N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide. nih.gov In this synthesis, the amino group of this compound serves as a nucleophile, reacting with a benzoyl chloride derivative to form an amide bond. This reaction attaches a trifluoromethyl-substituted benzoyl group, resulting in a significantly more complex molecule built upon the original indazolyl-aniline scaffold. nih.gov This demonstrates the role of this compound as a key intermediate for accessing intricate molecular designs. nih.gov

The structure of this compound is ideally suited for generating libraries of novel heterocyclic compounds through cyclization and annulation reactions. The aniline portion of the molecule can participate in reactions that form new rings fused to the existing structure.

A prime example is the synthesis of indazoloquinoxaline derivatives from 2-(indazol-2-yl)anilines and aryl methyl ketones. researchgate.net This metal-free, iodine-mediated oxidative annulation reaction involves the formation of an imine from the aniline nitrogen, followed by an intramolecular cyclization that builds a new quinoxaline ring system onto the aniline base. researchgate.net This method highlights how the indazolyl-aniline framework can be readily transformed into more complex, fused polycyclic systems, enabling the preparation of diverse libraries of heterocyclic compounds for further study. researchgate.net

Table 1: Synthetic Reactions Utilizing the Indazolyl-Aniline Scaffold

| Starting Material | Reagent(s) | Product Class | Reaction Type |

| 2-(Indazol-2-yl)aniline | Aryl methyl ketone, I2/DMSO | Indazoloquinoxaline | Oxidative Annulation researchgate.net |

| 2-(1H-Indazol-1-yl)aniline | 2-(Trifluoromethyl)benzoyl chloride | N-Aryl Benzamide | Acylation nih.gov |

Ligand Frameworks in Coordination Chemistry

The this compound molecule possesses two distinct nitrogen donor atoms—one from the aniline's amino group and one from the pyrazole (B372694) ring of the indazole moiety. This arrangement allows it to function as a bidentate ligand, capable of chelating to a single metal center to form stable coordination complexes.

The ability of this compound and its analogues to act as bidentate N,N-donor ligands has been leveraged in the design and synthesis of various transition metal complexes. Research on the closely related ligand, 2-(1-indazolyl)benzothiazole, provides a clear model for the coordinating behavior of this class of compounds. This analogue has been used to prepare complexes with a range of divalent and trivalent metal ions, including Manganese (II), Cobalt (II), Nickel (II), Copper (II), Ruthenium (III), and Rhodium (III). researchgate.net

The typical synthesis involves reacting the ligand with a metal chloride salt, leading to the formation of stable, neutral complexes. These complexes generally adopt one of two stoichiometries, as detailed in the table below. researchgate.net

Table 2: Representative Metal Complexes Formed with Analogous Indazolyl-Based Bidentate Ligands

| Metal Ion (M/M') | General Formula | Coordination Environment |

| Mn(II), Co(II), Ni(II), Cu(II) | ML₂Cl₂ | Six-coordinated Octahedral researchgate.net |

| Ru(III), Rh(III) | M'₂L₂Cl₆ | Six-coordinated Octahedral researchgate.net |

Spectroscopic and magnetic studies of complexes formed with ligands structurally analogous to this compound confirm its role as a bidentate chelating agent. Infrared (IR) spectra of these complexes show that coordination occurs through the nitrogen atoms of both the indazole ring and the adjacent aniline (or analogous) group. researchgate.net This chelation forms a stable six-membered ring with the central metal ion.

Magnetic susceptibility measurements and electronic spectral data for these compounds are consistent with a six-coordinated, octahedral geometry around the metal center. researchgate.net This bidentate coordination mode is a key feature of the metal-ligand interaction, providing thermodynamic stability to the resulting metal complexes and influencing their electronic and steric properties. researchgate.net

Investigation in Supramolecular Chemistry

Detailed research findings regarding the specific application of this compound as a tecton or building block in the field of supramolecular chemistry, such as the formation of hydrogen-bonded networks, self-assembled monolayers, or functional gels, are not extensively covered in the provided search results.

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of nanoscience and materials chemistry, relying on a delicate balance of non-covalent interactions. While specific studies on the self-assembly of this compound are not extensively documented, the inherent structural motifs of its derivatives suggest a strong propensity for such processes. The indazole and aniline rings provide sites for hydrogen bonding, π-π stacking, and van der Waals forces, which are the primary drivers of self-assembly.

The crystal structures of related heterocyclic compounds reveal the importance of these interactions in their solid-state packing. For instance, in many nitrogen-rich heterocyclic compounds, N···H interactions are the principal types of intermolecular contacts, highlighting their crucial role in the crystal packing nih.gov. The presence of both hydrogen bond donors (the N-H group of the indazole and the amino group of aniline) and acceptors (the nitrogen atoms of the indazole ring) in this compound derivatives facilitates the formation of robust hydrogen-bonded networks. These interactions can guide the molecules to assemble into one-, two-, or three-dimensional structures.

Furthermore, the aromatic nature of both the indazole and aniline rings promotes π-π stacking interactions, which contribute significantly to the stability of the resulting supramolecular assemblies. The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and ordered structures. The nature of the solvent can also play a critical role in directing the self-assembly process of similar molecules, leading to different co-assembly modes depending on solvent polarity rsc.org. The formation of flower-like hierarchical architectures from aniline oligomers is attributed to self-assembly through non-covalent interactions like hydrogen bonding, hydrophobic forces, and π-π stacking nih.gov.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. In related heterocyclic structures, this analysis has shown that H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions are the most significant contributors to the crystal packing nih.gov. It is highly probable that similar interactions govern the self-assembly of this compound derivatives in the solid state.

Host-Guest Chemistry Applications

Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of complexes between a host molecule with a cavity and a guest molecule or ion that fits within it. While specific host-guest systems based on this compound as the host are not widely reported, the structural characteristics of its derivatives suggest potential in this domain. The combined indazole and aniline framework can be functionalized to create pre-organized cavities suitable for recognizing and binding specific guest molecules.

Conversely, this compound and its derivatives can act as guest molecules, being encapsulated within larger host systems such as cyclodextrins, calixarenes, or cucurbiturils. The aromatic rings can be included in the hydrophobic cavity of these hosts, while the functional groups on the periphery can engage in specific interactions with the host's portal, leading to stable host-guest complexes. For instance, aniline-containing guests have been shown to form stable inclusion complexes with cucurbit[n]uril hosts nih.gov.

The development of photoresponsive host-guest systems is an area of active research. Azobenzene-containing cryptands, for example, can exhibit ON-OFF binding abilities with guest molecules upon photo-irradiation researchgate.net. By incorporating photoswitchable units into derivatives of this compound, it may be possible to create novel host-guest systems with tunable binding properties.

Exploration in Material Science Research (excluding clinical applications)

The unique photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for applications in material science, particularly in the field of organic electronics. Derivatives of indazole and aniline have been investigated for their potential use in organic light-emitting diodes (OLEDs) mdpi.com.

The development of new materials with unique physical properties is crucial for advancements in photonics nih.gov. The this compound scaffold, with its combination of electron-donating (aniline) and electron-withdrawing/donating (indazole) components, can be tailored to exhibit specific photophysical properties. By modifying the substituents on either the indazole or aniline rings, it is possible to tune the emission color, quantum yield, and charge transport characteristics of the resulting materials. For example, carbazole-π-imidazole derivatives have been designed as bipolar blue-emitting materials for non-doped deep-blue OLEDs rsc.org.

The photophysical properties of N-arylindazole derivatives are influenced by the nature of the substitution on the aromatic rings nih.gov. These properties, including absorption and emission spectra, are critical for their application in optoelectronic devices. The investigation of the photophysical properties of novel azole derivatives has shown that their fluorescent characteristics can be tuned by altering the conjugation length of side-coupled groups researchgate.net.

Thermochromic materials, which change color in response to temperature variations, are another area of interest in material science. The color changes in these materials can be due to phase transitions, changes in ligand geometry, or other complex factors scilit.com. While specific research on this compound in this area is limited, the potential to create novel thermochromic materials by incorporating this scaffold into larger molecular systems exists.

Potential as Catalytic Agents or Co-catalysts

In the realm of catalysis, this compound and its derivatives have shown significant promise as ligands for transition metal-catalyzed reactions. The nitrogen atoms in the indazole and aniline moieties can coordinate with metal centers, forming stable complexes that can act as efficient catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds nih.govcore.ac.uk. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Aniline derivatives have been introduced as stabilizing ancillary ligands for well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts, which have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions nih.govmdpi.com.

The use of this compound as a ligand can offer a unique steric and electronic environment around the metal center, potentially leading to enhanced catalytic activity and selectivity. The modularity of such ligands allows for the fine-tuning of their coordination strength by altering the substituents on the aromatic rings, making them adaptable to a variety of substrates nih.gov.

Below is a table summarizing the application of related aniline and indazole-based ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

| Catalyst/Ligand System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| [(NHC)PdCl2(aniline)] complexes | Suzuki-Miyaura Cross-Coupling | Amides, esters, aryl chlorides | Highly active, air- and moisture-stable precatalysts. Aniline acts as a stabilizing ligand. | nih.govmdpi.com |

| Pd(OAc)2 with 3-acetylamino-2-hydroxypyridine ligands | Meta-C-H Arylation | Anilines, phenols, heterocycles | Versatile ligands promoting meta-selective C-H functionalization. | nih.gov |

| Water-soluble PEPPSI-type-Pd-NHC complexes | Aqueous Suzuki-Miyaura Coupling | Aryl bromides | High catalytic activity in water, recyclable catalyst. | core.ac.uk |

| NHC-Pd(II)-Im complex | Suzuki-Miyaura Coupling | Aryl sulfonates and arylboronic acids | Effective catalyst for the coupling of less reactive aryl sulfonates. | acs.org |

The development of cobalt-catalyzed reactions has also gained attention, and aniline derivatives have been used in C-H activation/[3+2] annulation reactions to synthesize functionalized indolines with high regioselectivity. This suggests that this compound could also serve as a valuable ligand in catalysis involving other transition metals.

Q & A

Q. What are the optimal synthetic routes for 2-Indazol-1-yl-aniline, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Start with Ullmann coupling or Buchwald-Hartwig amination for indazole-amine bond formation, leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

- Condition Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (80–120°C), solvent polarity (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃). Monitor yields via HPLC or GC-MS .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address ambiguity?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder or twinning in the crystal lattice?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, employing restraints for anisotropic displacement parameters (ADPs) and implementing TWIN/BASF commands for twinned data .

- Validation : Check R1/wR2 convergence (<5% discrepancy), and validate using CCDC Mercury’s Hirshfeld surface analysis to detect packing anomalies .

Q. How should researchers address contradictions between computational modeling (e.g., DFT) and experimental spectroscopic data for this compound derivatives?

Methodological Answer:

- Error Sources : Assess solvent effects (implicit vs. explicit solvation models) and conformational flexibility in DFT calculations .

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic bias between predicted and observed NMR shifts. Adjust exchange-correlation functionals (e.g., B3LYP vs. M06-2X) to improve agreement .

Q. What strategies enable the synthesis of this compound derivatives with enhanced solubility for biological assays?

Methodological Answer:

Q. How can researchers validate the absence of polymorphic forms in this compound crystals?

Methodological Answer:

- DSC/TGA : Monitor endothermic peaks (melting points) and weight loss patterns to detect polymorph transitions .

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (Mercury software) .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across multiple studies of this compound analogs?

Methodological Answer:

Q. How should researchers document crystallographic refinements of this compound to ensure reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.